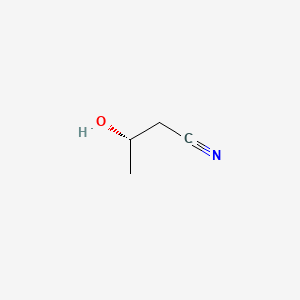

(S)-3-Hydroxybutanenitrile

Description

Significance of Chiral β-Hydroxynitriles in Asymmetric Synthesis and Chemical Industry

Chiral β-hydroxynitriles are a class of organic compounds that serve as important intermediates in the synthesis of a wide array of bioactive molecules and clinical drugs. researchgate.netarkat-usa.org Their value stems from the presence of two reactive functional groups—a hydroxyl (-OH) and a nitrile (-CN) group—in a specific stereochemical arrangement. This arrangement allows for further chemical modifications to produce a variety of other functional groups such as β-hydroxy acids, γ-amino alcohols, and β-hydroxyamides, which are key components of many pharmaceuticals. arkat-usa.orgtandfonline.com

The nitrile group, in particular, is a versatile precursor that can be transformed into amides, carboxylic acids, aldehydes, esters, alcohols, and amines. beilstein-journals.org This versatility makes chiral β-hydroxynitriles highly sought-after building blocks in the chemical industry for the production of pharmaceuticals and chiral polymers. researchgate.netmdpi.com For instance, they are crucial for the synthesis of antidepressant drugs like fluoxetine, tomoxetine, and nisoxetine. researchgate.net

Academic Context and Research Landscape of (S)-3-Hydroxybutanenitrile as a Chiral Building Block

In the academic and research sphere, this compound is recognized as a versatile chiral building block. d-nb.info Its applications are particularly notable in the synthesis of statins, a class of cholesterol-lowering drugs. For example, (S)-4-chloro-3-hydroxybutanenitrile, a derivative of this compound, is a key precursor for atorvastatin. researchgate.netmdpi.com

Researchers are continuously exploring new and more efficient ways to synthesize and utilize this compound. The development of biocatalytic methods, which use enzymes to carry out chemical transformations, is a significant area of focus. These methods are often more environmentally friendly and can achieve high levels of enantioselectivity, meaning they produce the desired "handed" molecule with high purity. tandfonline.comacs.org

Methodological and Synthetic Challenges in Accessing High Enantiopurity this compound

Achieving high enantiopurity—a high proportion of the desired (S)-enantiomer over its mirror image, the (R)-enantiomer—is a primary challenge in the synthesis of this compound. Traditional chemical methods for producing β-hydroxynitriles often result in a racemic mixture (an equal mixture of both enantiomers) and may require the use of toxic reagents like heavy metal catalysts. researchgate.net

Several strategies are employed to overcome this challenge:

Kinetic Resolution: This technique involves using an enzyme, often a lipase (B570770), to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high purity. arkat-usa.orgelsevierpure.com For example, lipase-catalyzed resolution has been successfully used to obtain both enantiomers of β-hydroxy nitriles with excellent enantiomeric excess (ee). arkat-usa.org

Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer. Biocatalytic methods using enzymes like alcohol dehydrogenases (ADHs) and halohydrin dehalogenases have shown great promise. researchgate.nettandfonline.com For instance, the use of a specific alcohol dehydrogenase can lead to the formation of this compound with over 99% ee. tandfonline.com However, challenges such as low enzyme activity or the need for expensive cofactors can be limitations. researchgate.net

Cyanide-Free Routes: Given the high toxicity of cyanide, a common reagent in nitrile synthesis, researchers are actively developing cyanide-free synthetic routes. d-nb.info One such approach involves the use of aldoxime dehydratases to catalyze the formation of nitriles. d-nb.infonih.gov

The table below summarizes some of the enzymatic methods developed for the synthesis of chiral β-hydroxynitriles, highlighting the yields and enantiomeric excess achieved.

| Enzyme/Method | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Halohydrin Dehalogenase (HheC mutant) | 1,3-dichloro-2-propanol | (S)-4-chloro-3-hydroxybutanenitrile | 86% | 97.5% | mdpi.com |

| Recombinant Carbonyl Reductase | β-ketonitriles | (S)-β-hydroxy nitriles | High | >99% | acs.org |

| Aldoxime Dehydratase (mutant) | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | (S)-4-chloro-3-hydroxybutanenitrile | 72-88% | 99% | d-nb.info |

| Lipase PS-D | Racemic β-hydroxy nitriles | (R)- and (S)-β-hydroxy nitriles | - | 99% | arkat-usa.org |

Overview of Research Trajectories for this compound

Current and future research on this compound is focused on several key areas:

Development of Novel Biocatalysts: Through techniques like directed evolution and site-directed mutagenesis, scientists are creating new enzymes with improved activity, stability, and selectivity for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net

Process Optimization: Research is ongoing to improve the efficiency and scalability of synthetic processes. This includes the development of continuous flow systems and biphasic bioelectrocatalytic systems to enhance productivity and reduce costs. researchgate.netresearchgate.net

Green Chemistry Approaches: A major emphasis is on developing more sustainable and environmentally friendly synthetic methods. This involves minimizing the use of hazardous reagents, reducing waste, and utilizing renewable resources. beilstein-journals.orgnih.gov

Expansion of Applications: Researchers are continuously exploring new applications for this compound as a chiral building block in the synthesis of novel pharmaceuticals and other valuable chemicals. arkat-usa.orgtandfonline.com

The continued exploration of this compound and other chiral β-hydroxynitriles promises to yield new and improved methods for the synthesis of enantiomerically pure compounds, with significant implications for the pharmaceutical and chemical industries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 3 Hydroxybutanenitrile and Its Enantiomers

Biocatalytic and Chemoenzymatic Approaches to Chiral Hydroxybutanenitriles

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of chiral molecules like (S)-3-Hydroxybutanenitrile. nih.gov

Enzymatic Routes for Asymmetric Synthesis

The direct synthesis of enantiomerically pure hydroxybutanenitriles can be achieved using various enzymes that catalyze the formation of the chiral center with high fidelity.

Halohydrin Dehalogenase (HHDH)-Mediated Transformations from Halogenated Precursors

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.govnih.gov In the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide, to form β-substituted alcohols. nih.govd-nb.info This reactivity has been exploited for the synthesis of chiral β-hydroxynitriles.

One notable application is the synthesis of (S)-4-chloro-3-hydroxybutyronitrile, a precursor for the cholesterol-lowering drug atorvastatin. d-nb.info In this process, an HHDH is used to catalyze the replacement of a chloro substituent with a cyano group. researchgate.net The reaction proceeds via the dehalogenation of a prochiral substrate, such as 1,3-dichloropropan-2-ol, to form epichlorohydrin, followed by a stereoselective ring-opening with cyanide. d-nb.info The HHDH from Agrobacterium radiobacter AD1 (HheC) has been shown to be particularly effective, yielding (S)-4-chloro-3-hydroxybutyronitrile with high enantiomeric excess. nih.govd-nb.info The stereoselectivity arises from the preferential conversion of (S)-epichlorohydrin by the enzyme. nih.gov

HHDHs have also been employed in cascade reactions to produce chiral β-hydroxynitriles. For instance, a cascade involving an HHDH and an alcohol dehydrogenase (ADH) has been used to synthesize enantiopure β-hydroxynitriles from prochiral α-chloroketones. nih.gov

Interactive Data Table: HHDH-Catalyzed Synthesis of Chiral Hydroxynitriles

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| HheC | 1,3-Dichloropropan-2-ol | (S)-4-chloro-3-hydroxybutyronitrile | High | nih.govd-nb.info |

| HHDH/ADH | Prochiral α-chloroketones | Enantiopure β-hydroxynitriles | N/A | nih.gov |

Aldoxime Dehydratase (OxdA)-Catalyzed Stereoselective N-O Bond Cleavage

Aldoxime dehydratases (OxdAs) offer a cyanide-free route to nitriles by catalyzing the dehydration of aldoximes. nih.govresearchgate.net This enzymatic approach has been successfully applied to the synthesis of chiral β-hydroxy nitriles. researchgate.net The process often involves the kinetic resolution of a racemic precursor.

For example, the synthesis of both (R)- and (S)-4-chloro-3-hydroxybutanenitrile has been achieved using an OxdA from Pseudomonas chlororaphis B23. d-nb.info A site-saturated mutagenesis study led to the development of a mutant enzyme, OxdA-L318I, which showed a significant improvement in the enantiomeric ratio for the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.info This enzymatic reaction yields (R)-4-chloro-3-hydroxybutanenitrile and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole with high enantiomeric excess. d-nb.info The remaining (S)-enantiomer of the precursor can then be converted to (S)-4-chloro-3-hydroxybutanenitrile in a subsequent step. d-nb.info

The crystal structure of OxdA reveals key amino acid residues, such as S219, H320, and R178, that are crucial for catalysis. consensus.app S219 is believed to form a hydrogen bond with the substrate, while H320 acts as an acid-base catalyst. consensus.app

Interactive Data Table: OxdA-Catalyzed Synthesis of Chiral 4-chloro-3-hydroxybutanenitrile

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Isolated Yield | Reference |

| OxdA-L318I | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | (R)-4-chloro-3-hydroxybutanenitrile | 90% | 39% | d-nb.info |

| OxdA-L318I | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | (S)-5-(chloromethyl)-4,5-dihydroisoxazole | 99% | 39% | d-nb.info |

Hydroxynitrile Lyase (HNL) Applications in Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are well-established biocatalysts for the enantioselective synthesis of cyanohydrins through the addition of hydrogen cyanide to aldehydes or ketones. rsc.orgresearchgate.net These enzymes can produce either (R)- or (S)-cyanohydrins with high optical purity, depending on the specific HNL used. chimia.ch

For the synthesis of (S)-cyanohydrins, HNLs from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL) are particularly suitable. chimia.ch The HNL-catalyzed reaction is often performed in organic solvents or biphasic systems to suppress the non-enzymatic, racemic background reaction, thereby achieving high enantiomeric excess. chimia.chrsc.org Immobilization of HNLs has also been shown to be an effective strategy for their use in continuous flow reactors, further enhancing their practical applicability. rsc.org

While the primary application of HNLs is in the synthesis of α-hydroxynitriles, their products can serve as versatile intermediates for the synthesis of other chiral molecules, including β-hydroxy compounds, through subsequent chemical transformations. chimia.ch

Interactive Data Table: HNLs for Enantioselective Cyanohydrin Synthesis

| HNL Source | Stereoselectivity | Suitable for | Reference |

| Prunus amygdalus (PaHNL) | (R) | (R)-cyanohydrins | chimia.ch |

| Manihot esculenta (MeHNL) | (S) | (S)-cyanohydrins | chimia.ch |

| Hevea brasiliensis (HbHNL) | (S) | (S)-cyanohydrins | chimia.ch |

| Arabidopsis thaliana (AtHNL) | (R) | (R)-cyanohydrins | rsc.org |

Ketoreductase (KRED)-Screening for Chiral Alcohol Formation

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. nih.govacsgcipr.orggoogle.com This approach is highly valuable for producing enantiopure alcohols, which are key intermediates in the synthesis of many pharmaceuticals. rsc.orgresearchgate.net

The asymmetric reduction of β-ketonitriles using KREDs provides a direct route to chiral β-hydroxy nitriles. For instance, the reduction of aromatic β-ketonitriles to the corresponding (R)-β-hydroxy nitriles has been achieved using a NADPH-dependent KRED from Pichia glucozyma. rsc.orgsemanticscholar.org The reaction typically requires a cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH), to recycle the consumed NADPH. rsc.org

Screening of KRED libraries is a common strategy to identify the optimal enzyme for a specific substrate, as different KREDs can exhibit varying levels of activity and stereoselectivity. nih.govcloudfront.net This allows for the synthesis of either the (R)- or (S)-enantiomer of the desired chiral alcohol.

Interactive Data Table: KRED-Catalyzed Reduction of β-Ketonitriles

| KRED Source | Substrate | Product | Stereoselectivity | Cofactor System | Reference |

| Pichia glucozyma | Aromatic β-ketonitriles | (R)-β-hydroxy nitriles | (R) | NADPH/GDH | rsc.orgsemanticscholar.org |

| Various | Prochiral ketones | Chiral alcohols | (R) or (S) | NAD(P)H | nih.govcloudfront.net |

Biocatalytic Kinetic Resolution of Racemic 3-Hydroxybutanenitrile and Analogues

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Lipases are commonly employed for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. For example, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, an analogue of 3-hydroxybutanenitrile, has been achieved using lipase (B570770) from Pseudomonas fluorescens. nih.gov The process involves the transesterification of the racemic mixture, where the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov The use of ionic liquids has been shown to enhance the stability and activity of the immobilized lipase in this process. nih.gov

Similarly, Candida antarctica lipase B has been used for the kinetic resolution of a racemic analogue of 3-hydroxybutanenitrile through the hydrolysis of its corresponding acetate. elsevierpure.com By lowering the reaction temperature, the enantioselectivity of the reaction can be significantly increased, leading to a high enantiomeric excess of the unreacted (S)-isomer. elsevierpure.com The undesired (R)-isomer can then be recycled through an oxidation-reduction sequence, allowing for a theoretical yield of over 50% for the desired (S)-enantiomer. elsevierpure.com

Enzyme Engineering and Process Optimization for Enhanced Enantioselectivity

While naturally occurring enzymes offer remarkable catalytic properties, their performance can often be improved for specific industrial applications through enzyme engineering and process optimization. nih.gov

Site-saturated mutagenesis is a powerful technique in directed evolution used to create a library of mutants with all possible amino acid substitutions at a specific position in a protein. nih.govbioinnovatise.comthermofisher.com This targeted approach allows for the fine-tuning of enzyme properties such as enantioselectivity, activity, and stability. nih.govmdpi.com By focusing on residues within the active site or substrate binding pocket, researchers can systematically explore the impact of each amino acid substitution on the enzyme's catalytic function. mdpi.comresearchgate.net

For instance, site-saturated mutagenesis of an aldoxime dehydratase from Pseudomonas chlororaphis B23 led to a mutant with a six-fold improvement in the enantiomeric ratio for the synthesis of (R)-4-chloro-3-hydroxybutanenitrile. researchgate.net Similarly, directed evolution of a hydroxynitrile lyase from Arabidopsis thaliana resulted in variants with significantly improved catalytic efficiency and enantioselectivity for the synthesis of β-nitroalcohols. nih.govresearchgate.net

Many enzymatic reductions, such as those catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), rely on expensive nicotinamide coenzymes like NAD(P)H. nih.govthieme-connect.dedovepress.com For these processes to be economically viable on an industrial scale, efficient in-situ coenzyme regeneration is essential. dovepress.comresearchgate.net

Integration of Biocatalysis in Multi-Step Chemoenzymatic Cascades

Chemoenzymatic cascades combine the high selectivity of biocatalysts with the broad reactivity of chemical catalysts in a single pot. researchgate.net This integration can lead to more efficient and sustainable synthetic routes by reducing the number of purification steps, minimizing waste, and overcoming the limitations of individual catalytic steps. researchgate.netnih.govnih.gov

A successful chemoenzymatic cascade requires careful consideration of the compatibility of the different catalysts and reaction conditions. researchgate.net For example, a one-pot process for the production of ethyl (R)-3-hydroxyglutarate was developed using recombinant Escherichia coli whole cells co-expressing a mutant halohydrin dehalogenase and a nitrilase. d-nb.info This cascade involved the enzymatic dehalogenation of ethyl (S)-4-chloro-3-hydroxybutyrate, followed by epoxide ring-opening with cyanide and subsequent hydrolysis of the nitrile group. d-nb.info Such multi-step enzymatic cascades are a powerful tool for developing environmentally friendly and cost-effective processes for manufacturing pharmaceuticals. nih.gov

Pure Chemical Synthesis of this compound

While biocatalytic methods offer significant advantages, pure chemical synthesis remains a viable and important route for producing this compound and its precursors.

A common starting material for the synthesis of related compounds is epichlorohydrin. google.comgoogle.com The reaction of epichlorohydrin with a cyanide source, such as sodium cyanide, in an aqueous solution yields 4-chloro-3-hydroxybutanenitrile as an intermediate. google.comgoogle.com The pH of the reaction is a critical parameter and is typically controlled to be around 8.5. google.com This intermediate can then be further transformed to obtain the desired 3-hydroxybutanenitrile.

The synthesis of 3-hydroxyglutaronitrile, a related compound, can be achieved by reacting an epihalohydrin or a 4-halo-3-hydroxy-butanenitrile with cyanide in the presence of water and an ionic liquid. researchgate.net The use of an ionic liquid as a cosolvent has been shown to increase productivity and selectivity. researchgate.net

Table 2: Chemical Synthesis Approaches

| Starting Material | Reagents | Intermediate/Product | Key Conditions |

| Epichlorohydrin | Sodium cyanide, Sulfuric acid | 4-chloro-3-hydroxybutanenitrile | pH 8.5, Aqueous solution google.com |

| Epihalohydrin/4-halo-3-hydroxy-butanenitrile | Cyanide source | 3-hydroxyglutaronitrile | Water and an ionic liquid cosolvent researchgate.net |

| Allyl cyanide | m-Chloroperoxybenzoic acid (mCPBA) | Allyl cyanide epoxide (3,4-epoxybutyronitrile) | Isolation of the epoxide intermediate google.com |

Another synthetic route involves the epoxidation of allyl cyanide to form 3,4-epoxybutyronitrile (also known as allyl cyanide epoxide). google.com This epoxide can then be reacted with a basic aqueous solution of a cyanide source to produce 3-hydroxyglutaronitrile. google.com

Compound Names

Asymmetric Reduction Strategies for Ketonic Precursors

The asymmetric reduction of prochiral ketones represents a highly efficient and atom-economical strategy for the synthesis of enantiomerically enriched secondary alcohols. In the context of producing this compound, the corresponding ketonic precursor is 3-oxobutanenitrile, also known as acetoacetonitrile. nih.gov This method hinges on the stereoselective reduction of the carbonyl group to a hydroxyl group, establishing the desired stereocenter. Various methodologies, including catalytic hydrogenation and enzymatic transformations, have been developed to achieve high levels of enantioselectivity in this transformation. organic-chemistry.orgnih.gov

Enzymatic methods, for instance, utilize isolated carbonyl reductases to catalyze the reduction. These biocatalytic systems can achieve excellent optical purity, although they may produce the (R)-enantiomer depending on the specific enzyme used. nih.gov Access to the desired (S)-enantiomer often involves screening for an appropriate enzyme or modifying the biocatalyst. The primary advantage of these enzymatic routes is their high specificity under mild reaction conditions.

Chiral Catalyst-Mediated Hydrogenation and Hydride Reductions (e.g., Corey-Bakshi-Shibata)

Among chemical methods, chiral catalyst-mediated reductions are particularly prominent for their broad applicability and high degree of stereocontrol. These can be broadly categorized into asymmetric hydrogenation (using H₂) and asymmetric hydride reductions (using hydride donors like boranes).

Asymmetric transfer hydrogenation (ATH) using chiral transition-metal complexes, such as those based on Ruthenium(II), is an effective technique for the reduction of β-ketonitriles. mdpi.com These processes involve the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone, guided by a chiral ligand associated with the metal center.

A landmark achievement in asymmetric hydride reduction is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This methodology employs a chiral oxazaborolidine catalyst, typically prepared from a chiral β-amino alcohol like proline-derived diphenylprolinol, to mediate the enantioselective reduction of ketones by a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). wikipedia.orgalfa-chemistry.comnrochemistry.com The CBS reduction is renowned for its predictability, wide substrate scope, and ability to consistently deliver high enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.com

The mechanism of the CBS reduction involves initial coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. nrochemistry.com The catalyst-borane complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. nrochemistry.com This orchestrated arrangement facilitates a highly face-selective, intramolecular hydride transfer to the carbonyl carbon via a six-membered ring transition state, ultimately yielding the chiral alcohol after workup. alfa-chemistry.comnrochemistry.com The stereochemical outcome is directly dictated by the chirality of the catalyst used. wikipedia.org

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|---|

| CBS Reduction | (S)-Me-CBS, BH₃·SMe₂ | Prochiral Ketones | High | >95 | Predictable based on catalyst |

| Enzymatic Reduction | Recombinant Carbonyl Reductase | Aromatic β-Ketonitriles | High | Excellent | (R) |

| Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) complex | β-keto amide | 73 | >99 (after recrystallization) | (S) |

Cyanohydrin Formation with Stereocontrol

While the term "cyanohydrin formation" classically refers to the addition of a cyanide source to an aldehyde or ketone to form an α-hydroxynitrile, the principles of stereocontrolled carbon-carbon bond formation involving a nitrile group can be extended to synthesize β-hydroxynitriles like this compound. wikipedia.orgchemtube3d.com This is typically achieved through the asymmetric addition of a C2-synthon, such as an acetonitrile equivalent, to a C2-carbonyl compound like acetaldehyde.

Several catalytic systems have been devised to achieve this transformation with high enantioselectivity. One approach involves the use of transition metal catalysts to activate acetonitrile as a nucleophile. For example, a cationic Ruthenium complex, in conjunction with a base, can generate a Ru-bound metalated nitrile species that adds smoothly to aldehydes in a stereocontrolled fashion. organic-chemistry.org

Another powerful strategy employs silyl ketene imines, derived from silylated nitriles, which can add to aldehydes in the presence of a chiral Lewis acid catalyst. Chiral phosphoramides, for instance, have been shown to catalyze this reaction with high yields and excellent diastereo- and enantioselectivity. organic-chemistry.org These methods are valuable as they construct the core β-hydroxynitrile skeleton directly through a C-C bond-forming step, with the stereochemistry being governed by the chiral catalyst. researchgate.net

Epoxide Ring-Opening with Cyanide Nucleophiles

A robust and widely utilized method for synthesizing β-hydroxynitriles is the nucleophilic ring-opening of epoxides with a cyanide source. researchgate.netthieme-connect.denih.gov This reaction is facilitated by the release of ring strain in the three-membered epoxide ring. thieme-connect.de The synthesis of enantiomerically pure this compound via this route necessitates the use of an enantiopure epoxide precursor, specifically (S)-propylene oxide (also known as (S)-methyloxirane).

The reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism. thieme-connect.deyoutube.com The cyanide anion (CN⁻) acts as the nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. To ensure the formation of 3-hydroxybutanenitrile, the attack must occur at the less sterically hindered, unsubstituted carbon atom. youtube.com This backside attack forces the C-O bond to break, leading to an inversion of stereochemistry at the site of attack. However, since the attack is on the achiral carbon, the original stereochemistry of the chiral center (the carbon bearing the methyl group) is retained. Thus, starting with (S)-propylene oxide yields the desired this compound product. thieme-connect.de A variety of cyanide sources can be employed, from traditional and highly toxic alkali metal cyanides (KCN, NaCN) to safer, more manageable reagents like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN). researchgate.netthieme-connect.de

Role of Ionic Liquids in Reaction Efficiency and Selectivity

In recent years, ionic liquids (ILs) have emerged as highly effective and environmentally benign media for the cyanide-induced ring-opening of epoxides. researchgate.netrsc.orgresearchgate.net Ionic liquids are salts with low melting points that can act as solvents, catalysts, or both. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvating abilities, make them attractive alternatives to conventional volatile organic solvents. researchgate.net

In the synthesis of β-hydroxynitriles, ILs can significantly enhance reaction rates and selectivity. researchgate.netresearchgate.net Certain ILs, known as "task-specific ionic liquids," are designed with functional groups in their cation or anion that can actively participate in the catalytic process. researchgate.net For the epoxide ring-opening, ILs can facilitate the reaction by stabilizing charged intermediates or by activating the epoxide ring, making it more susceptible to nucleophilic attack. For example, imidazolium-based ionic liquids have been shown to promote the reaction efficiently. google.com

The use of ILs can also circumvent common problems encountered in traditional solvent systems, such as the low solubility of reagents or the tendency of the epoxide ring to undergo undesired chemical hydrolysis in aqueous media. nih.gov Furthermore, the non-volatile nature of ILs often allows for easier product separation and catalyst recycling, contributing to a more sustainable and cost-effective process. researchgate.net

| Epoxide Precursor | Cyanide Source | Solvent/Catalyst | Key Feature |

|---|---|---|---|

| (S)-Propylene Oxide | NaCN/H₂SO₄ | Water | Traditional aqueous method; pH control is crucial. google.com |

| Epichlorohydrin | KCN/H₂SO₄ | Water | Yields 4-chloro-3-hydroxybutyronitrile. google.com |

| Generic Epoxides | Trimethylsilyl cyanide (TMSCN) | Lewis Acids | Milder alternative to HCN/alkali cyanides. thieme-connect.de |

| Propylene Oxide | Cyanide source | Ionic Liquids (e.g., [bmim][PF₆]) | Enhanced reaction rates, recyclability, avoids aqueous hydrolysis. researchgate.netnih.gov |

Asymmetric Alkylation and Other Carbon-Carbon Bond Forming Reactions

Asymmetric alkylation provides another strategic pathway to chiral β-hydroxynitriles by forming a key carbon-carbon bond while controlling the stereochemistry. These methods typically involve the generation of a stabilized carbanion (enolate) from a nitrile-containing starting material, which is then reacted with an electrophile. The stereochemical control is achieved through the influence of a chiral element present in the reaction system.

For the synthesis of this compound, a relevant strategy would be the asymmetric methylation of a protected 2-cyanoethanol derivative. The challenge lies in generating the enolate and performing the alkylation with high diastereofacial selectivity. This approach allows for the construction of the C2-C3 bond or the introduction of the C4 methyl group stereoselectively.

Use of Chiral Auxiliaries and Reagents in Stereocontrolled Alkylation

The most common and reliable method for achieving high stereoselectivity in alkylation reactions is the use of a chiral auxiliary. acs.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule. It directs the reaction to proceed stereoselectively, and after the desired transformation is complete, the auxiliary is removed to yield the enantiomerically enriched product.

In this context, a substrate such as a 2-cyanoacetate can be esterified with a chiral alcohol. The resulting chiral ester is then deprotonated to form an enolate. The steric and electronic properties of the chiral auxiliary block one face of the enolate, forcing the incoming electrophile (e.g., methyl iodide) to attack from the opposite, less hindered face. acs.org This results in the formation of one diastereomer in significant excess. Subsequent cleavage of the auxiliary group affords the desired chiral product. Commonly used and effective auxiliaries for such transformations include derivatives of amino alcohols, such as pseudoephedrine, which can form chiral amides that effectively control the stereochemistry of α-alkylation. nih.gov

| Chiral Auxiliary Type | Substrate Class | Electrophile | Expected Outcome |

|---|---|---|---|

| Pseudoephedrine Amides | α-Cyanoacetyl Amides | Alkyl Halides (e.g., CH₃I) | High diastereoselectivity in α-alkylation. nih.gov |

| Chiral Oxazolidinones | N-Acyl Oxazolidinones | Alkyl Halides | Well-established for controlling α-alkylation stereochemistry. |

| Chiral Alcohols | α-Cyano Esters | Alkyl Halides | Diastereoselective alkylation of the corresponding ester enolate. acs.org |

Optimization of Chemical Reaction Conditions and Solvent Systems

The enzymatic synthesis of this compound involves the asymmetric addition of a cyanide group to 3-hydroxybutanal, catalyzed by an (S)-selective hydroxynitrile lyase. A significant challenge in this synthesis is the competing non-enzymatic, racemic reaction that can diminish the enantiomeric excess (ee) of the desired (S)-enantiomer. Consequently, reaction engineering strategies are centered around maximizing the enzymatic reaction rate while suppressing the background chemical reaction. Key parameters that are meticulously optimized include pH, temperature, substrate concentration, enzyme loading, and the solvent system.

Influence of pH and Temperature

The activity and stability of hydroxynitrile lyases are profoundly influenced by the pH and temperature of the reaction medium. For the synthesis of (S)-cyanohydrins, a lower pH is generally favored to suppress the non-enzymatic addition of hydrocyanic acid (HCN) to the aldehyde, which is base-catalyzed. rsc.org However, the enzyme itself must retain sufficient activity at this lower pH.

Studies on various (S)-HNLs have demonstrated that an optimal balance must be struck. For instance, the hydroxynitrile lyase from Baliospermum montanum (BmHNL), an (S)-selective enzyme, exhibits optimal activity at a pH of 5.0. researchgate.net While the enzyme is stable over a broad pH range (2.5 to 10.5), its activity decreases at pH values further from the optimum. researchgate.net

Temperature is another critical parameter. Lowering the reaction temperature can further disfavor the non-enzymatic side reaction, thereby enhancing the enantioselectivity of the process. rsc.org However, a reduction in temperature also typically leads to a decrease in the enzymatic reaction rate, necessitating a trade-off between enantiomeric excess and reaction time. Research on BmHNL indicates an optimal temperature for activity at 20°C, with the enzyme demonstrating stability across a range of 10 to 60°C. researchgate.net

Table 1: Effect of pH and Temperature on the Activity of Baliospermum montanum Hydroxynitrile Lyase (BmHNL)

| Parameter | Condition | Relative Activity (%) |

|---|---|---|

| pH | 3.5 | ~60 |

| 5.0 | 100 | |

| 7.0 | ~80 | |

| 9.0 | ~40 | |

| Temperature (°C) | 10 | ~75 |

| 20 | 100 | |

| 30 | ~85 | |

| 40 | ~60 |

Note: Data is generalized from graphical representations in the cited literature and serves for illustrative purposes.

The Role of Biphasic Solvent Systems

To circumvent the challenges of the competing racemic reaction in a purely aqueous medium, biphasic solvent systems are widely employed in the synthesis of chiral cyanohydrins. chimia.ch In such a system, the enzyme is typically present in the aqueous phase, while the substrate and the product are predominantly in an immiscible organic solvent. This setup offers several advantages:

Suppression of the Non-Enzymatic Reaction: By maintaining a low pH in the aqueous phase, the chemical addition of HCN is minimized.

High Substrate Concentration: The organic phase can dissolve a higher concentration of the often sparingly water-soluble aldehyde substrate.

Product Sequestration: The synthesized cyanohydrin is extracted into the organic phase, which can reduce potential product inhibition of the enzyme.

Facilitated Product Recovery: The product can be more easily isolated from the organic phase.

The choice of the organic solvent is critical and can significantly impact reaction performance. An ideal solvent should have high solubility for the substrate and product, be non-miscible with water, not denature the enzyme, and be environmentally benign.

Research on the enzymatic synthesis of various cyanohydrins has explored a range of organic solvents. For the synthesis of (S)-mandelonitrile, a closely related aromatic cyanohydrin, using an immobilized HNL, methyl tert-butyl ether (MTBE) has been shown to be an effective solvent.

Table 2: Influence of Solvent System on the Enantioselective Synthesis of a Model (S)-Cyanohydrin

| Solvent System | Substrate | Catalyst | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| Aqueous Buffer (pH 5.5) | Benzaldehyde | (S)-HNL | Moderate | Variable |

| Ethyl Acetate / Buffer | Benzaldehyde | (S)-HNL | High | Good |

| Diisopropyl Ether / Buffer | Benzaldehyde | (S)-HNL | Very High | Good |

| Methyl tert-butyl Ether / Buffer | Benzaldehyde | Immobilized (S)-HNL | >98 | High |

Note: This table represents a compilation of typical results from the literature on (S)-cyanohydrin synthesis to illustrate the impact of solvent systems.

Optimization of Substrate and Enzyme Concentrations

The concentrations of both the substrate (3-hydroxybutanal and the cyanide source) and the enzyme are crucial for an efficient and selective synthesis. High substrate concentrations are generally desirable from a process efficiency standpoint. However, high concentrations of the aldehyde substrate can sometimes lead to substrate inhibition of the enzyme. Similarly, a high concentration of the product can also inhibit the enzyme. Therefore, careful optimization of substrate feeding strategies, such as fed-batch or continuous addition, can be beneficial.

The enzyme concentration, or loading, directly influences the reaction rate. A higher enzyme concentration will lead to a faster reaction, which can be advantageous in minimizing the contribution of the slower, non-enzymatic reaction. This can lead to a higher enantiomeric excess. The use of immobilized enzymes is a particularly attractive strategy as it allows for a high local concentration of the catalyst, facilitates its separation and reuse, and can enhance its stability.

Table 3: Generalized Effect of Reaction Parameters on the Synthesis of this compound

| Parameter | Change | Effect on Enantioselectivity (ee %) | Effect on Reaction Rate |

|---|---|---|---|

| pH | Decrease (towards optimum) | Increase | Increase (to optimum), then decrease |

| Temperature | Decrease | Increase | Decrease |

| Enzyme Concentration | Increase | Increase | Increase |

| Solvent System | Biphasic vs. Aqueous | Significant Increase | Variable |

Advanced Applications of S 3 Hydroxybutanenitrile As a Chiral Synthon

Intermediates in Pharmaceutical Synthesis

The precise stereochemistry of active pharmaceutical ingredients (APIs) is critical for their efficacy and safety. (S)-3-Hydroxybutanenitrile serves as a key chiral synthon for introducing specific stereocenters into a variety of drug molecules.

Statins are a class of cholesterol-lowering drugs that function by inhibiting the enzyme HMG-CoA reductase. jchemrev.com A common structural feature of many synthetic statins, such as Atorvastatin and Rosuvastatin, is a chiral 3,5-dihydroxy acid side chain. researchgate.netcsic.es The synthesis of these side chains requires enantiomerically pure building blocks to ensure the correct stereochemistry for biological activity.

This compound and its derivatives are crucial intermediates in the chemoenzymatic synthesis of these statin side chains. researchgate.net For instance, a green-by-design, two-step, three-enzyme process has been developed for a key intermediate of Atorvastatin. rsc.org This process utilizes a halohydrin dehalogenase (HHDH) to catalyze the replacement of a chloro substituent with a cyano group, proceeding through a key hydroxynitrile intermediate to produce ethyl (R)-4-cyano-3-hydroxybutyrate, a precursor to the Atorvastatin side chain. rsc.orgresearchgate.net The nitrile group of this compound can be transformed into other functional groups necessary for the elaboration of the full statin side chain.

Table 1: Key Intermediates in Statin Synthesis Derived from Hydroxynitrile Precursors

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Ethyl (S)-4-chloro-3-hydroxybutyrate | Key chiral building block for Atorvastatin, Rosuvastatin, and Simvastatin. | researchgate.net |

| (S)-3-hydroxy-γ-butyrolactone | Precursor obtained from hydroxynitrile derivatives, leading to the statin side chain. | mdpi.com |

Enantiomerically pure antidepressants often exhibit improved therapeutic profiles compared to their racemic mixtures. This compound is a valuable starting material for synthesizing the chiral side chains of several non-tricyclic antidepressants.

A chemoenzymatic synthesis has been reported for producing both enantiomers of Fluoxetine, Tomoxetine, and Nisoxetine. researchgate.net This route relies on key chiral building blocks, specifically (S)- and (R)-3-chloro-1-phenylpropanol. This compound can serve as a precursor to these types of chiral alcohols. The synthetic utility of this compound lies in its ability to be converted into various chiral intermediates. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the stereocenter at the hydroxyl-bearing carbon is preserved, providing a versatile platform for constructing the core of these drug molecules.

Table 2: Antidepressants Synthesized from Chiral Phenylpropanol Building Blocks

| Drug | Class | Chiral Precursor | Reference |

|---|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | (S)-3-chloro-1-phenylpropanol | researchgate.netnih.gov |

| Tomoxetine | Norepinephrine Reuptake Inhibitor (NRI) | (S)-3-chloro-1-phenylpropanol | researchgate.net |

L-Carnitine is a naturally occurring amino acid derivative that plays a crucial role in fatty acid metabolism. Its synthesis requires a chiral precursor to establish the correct (R)-configuration of its hydroxyl group. While the target molecule is (R)-configured, synthetic strategies often employ functional group priority switching, allowing for the use of (S)-precursors.

A synthetic route to L-carnitine has been developed starting from (S)-3-hydroxybutyrolactone. semanticscholar.org this compound is a direct precursor to this lactone. The synthesis involves the hydrolysis of the nitrile group in this compound to form (S)-3-hydroxybutanoic acid, which subsequently undergoes intramolecular cyclization (lactonization) to yield (S)-3-hydroxybutyrolactone. This lactone is then converted through a series of steps, including ring-opening and amination, to afford the target L-Carnitine.

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Kinase inhibitors are therefore a major class of therapeutic agents. nih.gov The synthesis of these inhibitors often requires chiral building blocks to ensure specific binding to the kinase active site.

This compound serves as a valuable chiral pool starting material for fragments commonly found in kinase inhibitors. Chiral alcohols, amines, and other functionalities derived from this synthon are incorporated into the scaffolds of various inhibitors. For example, the synthesis of certain Rho-kinase inhibitors involves chiral N-(1-Benzyl-3-pyrrolidyl) moieties. researchgate.net The chiral alcohol functionality in this compound can be used to direct the synthesis of such chiral heterocyclic systems, which are crucial for the inhibitor's potency and selectivity.

Vitamin D3 and its derivatives are crucial for calcium homeostasis and possess a range of other biological activities, including roles in cellular differentiation and immune function. symeres.com The synthesis of novel, biologically active vitamin D3 analogues is an active area of research, aimed at creating compounds with improved therapeutic profiles. nih.gov

The total synthesis of vitamin D3 derivatives is a complex process that often involves the coupling of an A-ring fragment and a CD-ring fragment. rsc.org this compound is a potential starting material for the chiral A-ring synthons. The C4 backbone and the defined stereocenter of the molecule can be chemically manipulated to construct the dihydroxy-motif characteristic of the A-ring. For example, the nitrile can be converted to a methyl group, and further hydroxylations can be performed, with the original stereocenter guiding subsequent stereoselective transformations to build the required chiral centers of the A-ring precursor.

Utilization in Fine Chemicals and Agrochemicals

Beyond pharmaceuticals, this compound is a key building block in the synthesis of other high-value molecules. In the field of fine chemicals, it is used to produce a variety of enantiomerically pure compounds, such as chiral diols, amino alcohols, and hydroxy acids, which are themselves intermediates for more complex products.

In the agrochemical industry, the stereochemistry of an active ingredient is often critical to its efficacy and environmental safety. The (R)-enantiomer, (R)-3-hydroxybutanenitrile, has been identified as a metabolite from Aspergillus sp. and shows activity against a wide range of phytopathogenic fungi. nih.gov This highlights the importance of chirality in fungicidal activity. Consequently, this compound is a valuable synthon for the asymmetric synthesis of novel agrochemicals. It allows for the creation of single-enantiomer pesticides and herbicides, which can lead to higher potency, reduced application rates, and minimized off-target effects on non-pest organisms and the environment.

Synthesis of Chiral β-Hydroxy Acids, Esters, and Amines

This compound serves as a strategic starting material for the stereoselective synthesis of other valuable chiral compounds, including β-hydroxy acids, esters, and amines. The transformations leverage standard organic reactions, with the nitrile and hydroxyl groups providing reactive sites for conversion.

The synthesis of the corresponding chiral β-hydroxy acid, (S)-3-hydroxybutanoic acid, can be achieved through the hydrolysis of the nitrile group. While chemical hydrolysis methods exist, they can be harsh and may lead to side reactions like dehydration. A more efficient and selective method is enzymatic hydrolysis. For instance, nitrilase enzymes have been shown to convert 3-hydroxybutyronitrile to 3-hydroxybutyric acid with high yield and selectivity, often achieving 100% conversion under mild conditions nih.gov. This biocatalytic approach avoids the formation of undesirable byproducts that can occur with chemical hydrolysis nih.gov.

Chiral β-hydroxy esters can be synthesized from this compound via alcoholysis, a reaction where the nitrile reacts with an alcohol in the presence of an acid catalyst. This process converts the nitrile group into an ester group while preserving the chiral center.

Furthermore, the nitrile functionality can be reduced to a primary amine to form chiral β-hydroxy amines, specifically (S)-4-amino-2-butanol. This reduction is typically performed using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. These chiral amino alcohols are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules bldpharm.comnih.govnih.gov.

The table below summarizes the synthetic pathways from this compound to these key chiral synthons.

| Starting Material | Reaction | Product | Key Features |

| This compound | Hydrolysis (Enzymatic) | (S)-3-Hydroxybutanoic Acid | High yield (up to 100%), high selectivity, mild reaction conditions nih.gov. |

| This compound | Alcoholysis | (S)-3-Hydroxybutanoic Acid Ester | Preserves stereochemistry, versatile for different ester derivatives. |

| This compound | Reduction | (S)-4-Amino-2-butanol | Creates a chiral 1,3-amino alcohol, a valuable pharmaceutical intermediate. |

Development of Bio-based Pesticides and Crop Protection Agents

While research into the direct application of this compound in pesticides is not extensively documented in the provided search results, the biological activity of its enantiomer, (R)-3-hydroxybutanenitrile, offers significant insights into the potential of this class of compounds in agriculture. (R)-3-hydroxybutanenitrile, a metabolite isolated from Aspergillus sp. KJ-9, has demonstrated activity against a broad range of phytopathogenic fungi mdpi.comnih.gov. This inherent antifungal property suggests that hydroxybutanenitrile structures could be a promising scaffold for the development of new bio-based fungicides.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer sometimes exhibiting significantly higher potency than the other, or even different types of activity altogether. The antifungal properties of the (R)-enantiomer highlight the potential for this molecular framework to interact with biological targets in fungi. However, without specific studies on the (S)-enantiomer, its activity remains unconfirmed. Further investigation is needed to determine if this compound possesses similar antifungal or other pesticidal properties that could be harnessed for crop protection.

| Compound | Source/Origin | Documented Biological Activity | Relevance to Crop Protection |

| (R)-3-Hydroxybutanenitrile | Fungal Metabolite (Aspergillus sp. KJ-9) | Active against a wide variety of phytopathogenic fungi mdpi.comnih.gov. | Potential lead compound for bio-based fungicides. |

| This compound | Synthetic Chiral Synthon | No specific antifungal or pesticidal activity documented in search results. | Further research is required to evaluate its potential in crop protection. |

Monomers for Advanced Materials and Polymers

This compound is a key precursor for producing monomers used in the synthesis of advanced and sustainable materials, particularly biodegradable polymers like Polyhydroxyalkanoates (PHAs).

Precursors for Polyhydroxyalkanoates (PHAs) and Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by microorganisms. The most common and well-studied PHA is poly(3-hydroxybutyrate) (PHB). The monomer unit for PHB is (R)-3-hydroxybutyric acid, which is the enantiomer of the acid derived from this compound. However, the synthesis of PHAs is not limited to the (R)-enantiomer.

As established, this compound can be efficiently converted into (S)-3-hydroxybutanoic acid via enzymatic hydrolysis nih.gov. This chiral hydroxy acid is a direct monomer for the synthesis of isotactic poly((S)-3-hydroxybutyrate). While most naturally occurring PHB is composed of (R)-monomers, synthetic routes allow for the creation of PHAs from various stereoisomers. The hydrolysis of the nitrile provides a direct pathway to a key monomer for creating these biodegradable polymers nih.govnih.gov.

The process involves the enzymatic conversion of the nitrile to the carboxylic acid, which can then be polymerized. This biocatalytic step is advantageous as it proceeds with high selectivity and yield under environmentally friendly conditions nih.govchemscene.com.

Application in High-Strength Fiber Production

Polymers derived from 3-hydroxybutyrate, such as PHB and its copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), are not only biodegradable but can also be processed into high-strength fibers. These fibers have potential applications in textiles, medical devices, and other areas where both performance and sustainability are critical.

The production of high-tenacity fibers from PHB is typically achieved through melt spinning followed by a drawing process mdpi.com. During high-speed melt spinning, the polymer is extruded and rapidly cooled, which can induce stress-induced crystallization, forming fibril-like structures that enhance the mechanical properties of the fiber.

Research has shown that the drawing ratio and temperature control during processing are crucial for developing the desired fiber structure and strength. One-step and two-step drawing processes, sometimes with an intermediate annealing step, are used to align the polymer chains and increase crystallinity, leading to significantly improved tensile properties. The resulting fibers can exhibit a highly ordered structure, containing both α-form (helical) and β-form (planar zigzag) crystal conformations, which contribute to their high tensile strength.

The mechanical properties of these fibers can be impressive. For example, spin-drawn PHB fibers have been reported to achieve a maximum tensile strength of approximately 330 MPa and a modulus of 7.7 GPa. Copolymers such as PHBH have also been successfully spun into fibers with tensile strengths reaching up to 156 MPa and a tensile modulus of 2.43 GPa directly after high-speed melt spinning. Further processing, such as drawing, can enhance these properties even more, with some PHBV fibers reaching strengths of over 1 GPa.

The viability of this compound as a precursor for the 3-hydroxybutyrate monomer directly links it to the production of these advanced, high-strength, and biodegradable fibers.

The table below details the mechanical properties of fibers produced from 3-hydroxybutyrate-based polymers.

| Polymer | Spinning/Drawing Process | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Poly(3-hydroxybutyrate) (PHB) | Spin-drawn (DR = 6.9) | ~330 | 7.7 | 37 |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) | High-speed melt spinning (6 km/min) | 156 | 2.43 | Not Specified |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | One-step drawing after isothermal crystallization | > 1000 | Not Specified | Not Specified |

| P(3HB)/P(3HB-co-4HB) Blend | Melt-spun (0.2 mm spinneret) | 21.5 | Not Specified | 341 |

Mechanistic and Computational Investigations of S 3 Hydroxybutanenitrile Reactions

Elucidation of Reaction Mechanisms in (S)-3-Hydroxybutanenitrile Synthesis and Transformation

The synthesis of this compound often involves the asymmetric reduction of a corresponding keto-nitrile or the kinetic resolution of a racemic mixture of 3-hydroxybutanenitrile. Understanding the underlying reaction mechanisms is critical for optimizing these processes to achieve high yields and enantioselectivity.

One common route to racemic 3-hydroxybutanenitrile is the reaction of an aldehyde or ketone with a cyanide source, such as hydrogen cyanide or sodium cyanide. This reaction proceeds via a nucleophilic addition mechanism where the cyanide ion attacks the electrophilic carbonyl carbon. The resulting cyanohydrin can then be further manipulated. For instance, the Ritter reaction can be employed to convert the hydroxyl group into an amide under acidic conditions with a nitrile solvent. The mechanism involves the formation of a stable carbenium ion at the hydroxyl-bearing carbon, which then undergoes nucleophilic attack by the nitrile nitrogen to form a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding amide.

Enzymatic approaches, particularly those employing lipases or nitrilases, are frequently used for the synthesis and transformation of this compound. In lipase-catalyzed reactions, such as acylation, the mechanism typically involves a catalytic triad (B1167595) (serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue, activated by the other members of the triad, acts as a nucleophile, attacking the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the hydroxyl group of one of the enantiomers of 3-hydroxybutanenitrile to yield the esterified product. The enantioselectivity of this process is determined by the differential rates of reaction for the two enantiomers.

Understanding and Controlling Enantioselectivity and Diastereoselectivity

Achieving high levels of enantioselectivity is a primary goal in the synthesis of this compound. This is often accomplished through kinetic resolution, a technique that separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Kinetic resolution relies on the principle that two enantiomers will react at different rates with a chiral entity. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.org The efficiency of a kinetic resolution is typically quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better separation of the enantiomers. In an ideal kinetic resolution, only one enantiomer reacts, leaving the other completely unreacted, which corresponds to an infinite 's' value. However, in practice, the maximum yield for the unreacted enantiomer is 50%.

To overcome this yield limitation, a process known as dynamic kinetic resolution (DKR) can be employed. In DKR, the racemic starting material is continuously racemized under the reaction conditions. wikipedia.org This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. wikipedia.org This is achieved by having the racemization of the starting material occur at a rate that is faster than or comparable to the rate of the kinetic resolution. wikipedia.org

The table below illustrates the relationship between the selectivity factor and the enantiomeric excess of the remaining substrate at 50% conversion in a standard kinetic resolution.

| Selectivity Factor (s) | Enantiomeric Excess (ee) of Substrate at 50% Conversion |

| 10 | 81.8% |

| 20 | 90.5% |

| 50 | 96.1% |

| 100 | 98.0% |

| 200 | 99.0% |

Several factors can influence the degree of chiral induction in the synthesis of this compound. In enzyme-catalyzed reactions, the structure of the enzyme's active site plays a pivotal role. The three-dimensional arrangement of amino acid residues creates a chiral environment that preferentially binds one enantiomer over the other. The nature of the substrate, including the size and electronic properties of its substituents, also affects how it fits into the active site and, consequently, the enantioselectivity.

In non-enzymatic catalytic systems, the structure of the chiral catalyst is the primary determinant of enantioselectivity. For instance, in asymmetric hydrogenations or transfer hydrogenations, the chiral ligands coordinated to a metal center dictate the facial selectivity of hydride delivery to the prochiral ketone. The reaction conditions, such as temperature, solvent, and the presence of additives, can also have a significant impact on chiral induction. Lower temperatures generally lead to higher enantioselectivity due to the larger difference in the free energies of the diastereomeric transition states. The solvent can influence the conformation of the catalyst and the substrate, as well as the solubility of the reactants, all of which can affect the stereochemical outcome.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the outcomes of chemical reactions, including those involving this compound. These methods provide insights into reaction mechanisms, enzyme-substrate interactions, and the origins of stereoselectivity at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 3-hydroxybutanenitrile) when it binds to a receptor, typically a protein. ijpsr.com This method is widely used to understand the interactions between enzymes and their substrates. ijpsr.com By simulating the binding of both the (R) and (S) enantiomers of 3-hydroxybutanenitrile to the active site of an enzyme, such as a lipase (B570770) or a nitrilase, it is possible to rationalize the observed enantioselectivity.

The docking process involves generating a multitude of possible binding poses of the ligand within the enzyme's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The scoring function takes into account various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The pose with the most favorable score is considered to be the most likely binding conformation.

The table below summarizes key interactions often observed in enzyme-substrate docking simulations.

| Interaction Type | Description |

| Hydrogen Bonding | Occurs between hydrogen bond donors and acceptors on the ligand and protein. Crucial for specificity. |

| Hydrophobic Interactions | Nonpolar regions of the ligand and protein interact favorably, driven by the hydrophobic effect. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups on the ligand and protein. |

| Van der Waals Forces | Weak, short-range attractive forces between all atoms. Important for overall binding affinity. |

By analyzing the docking results, researchers can identify key amino acid residues that are responsible for stabilizing the binding of one enantiomer over the other. This information can then be used to guide site-directed mutagenesis experiments to engineer enzymes with improved enantioselectivity or altered substrate specificity.

Theoretical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the stereochemical outcomes of reactions. nih.gov These calculations can provide detailed information about the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determines the rate of the reaction.

By calculating the energies of the diastereomeric transition states that lead to the (R) and (S) products, it is possible to predict which enantiomer will be formed preferentially. The difference in the activation energies (ΔΔG‡) for the two pathways is directly related to the enantiomeric excess of the product. A larger ΔΔG‡ corresponds to higher enantioselectivity.

These computational models can also be used to elucidate complex reaction mechanisms. For example, in an enzyme-catalyzed reaction, DFT calculations can be used to model the individual steps of the catalytic cycle, such as substrate binding, the chemical transformation in the active site, and product release. This can help to identify the rate-determining step and provide a deeper understanding of how the enzyme achieves its catalytic power and selectivity.

Regioselectivity and Chemoselectivity in Multi-Functional Systems

In multi-functional systems such as this compound, the presence of both a hydroxyl (-OH) and a nitrile (-CN) group introduces challenges and opportunities in controlling reaction outcomes. The interplay between these two functional groups governs the regioselectivity (where a reaction occurs on the molecule) and chemoselectivity (which functional group reacts) of chemical transformations. Mechanistic and computational investigations have begun to shed light on the factors that direct the reactivity of this and related γ-hydroxynitriles.

A primary factor influencing the selectivity of reactions involving γ-hydroxynitriles is the directing effect of the hydroxyl group through chelation. nih.govnih.govacs.org In reactions with organometallic reagents, such as Grignard reagents, the hydroxyl group can coordinate to the metal center, creating a rigid cyclic intermediate. This chelation control can effectively dictate the trajectory of an incoming reagent, leading to high levels of stereoselectivity in reactions at the carbon atom alpha to the nitrile group.

Research on the alkylation of acyclic hydroxynitriles has demonstrated that the formation of quaternary carbon centers can be achieved with high efficiency through chelation-controlled processes. nih.gov The stereoselectivity of these alkylations is notably dependent on both the nature of the electrophile and the specific Grignard reagent utilized for the initial deprotonation of the hydroxyl group. nih.gov This suggests that the structure of the resulting magnesium alkoxide intermediate plays a crucial role in directing the approach of the electrophile.

For instance, the conjugate addition of Grignard reagents to γ-hydroxy-α,β-alkenenitriles, which are typically unreactive Michael acceptors, is significantly promoted by this chelation effect. nih.gov The reaction proceeds through the formation of an alkylmagnesium alkoxide complex, which then facilitates the intramolecular delivery of the alkyl group. nih.gov This process allows for the stereoselective formation of up to two new stereocenters in a single operation. nih.gov

The general principle of diastereoselective reactions in acyclic systems relies on controlling the conformation of the molecule. researchgate.net Chelation is a powerful tool to achieve this conformational control, particularly in open-chain substrates where flexibility would otherwise lead to poor selectivity. researchgate.net By locking the relative positions of the hydroxyl and nitrile groups, chelation effectively translates the stereochemical information from the chiral center of this compound to the reacting site.

While experimental studies have established the importance of chelation in controlling selectivity, detailed computational investigations provide deeper mechanistic insights. Computational models, including those based on Density Functional Theory (DFT), can be employed to calculate the structures and energies of transition states for different reaction pathways. mit.edu These calculations help to rationalize the observed product distributions and predict the outcomes of new reactions. For example, computational studies on related systems have been used to understand how catalyst-substrate interactions and the inherent electronic properties of the reactants govern the regio- and enantioselectivity of transformations. rsc.org

The table below summarizes the key factors influencing selectivity in reactions of γ-hydroxynitriles based on current mechanistic understanding.

| Factor | Influence on Selectivity | Mechanistic Rationale |

| Hydroxyl Group | Directs stereoselectivity at the α-carbon. | Forms a rigid chelate with organometallic reagents, restricting conformational freedom and directing the approach of electrophiles. nih.govnih.gov |

| Grignard Reagent | Affects the diastereomeric ratio of the product. | The structure of the Grignard reagent influences the geometry of the chelated intermediate, thereby altering the steric environment for the incoming electrophile. nih.gov |

| Electrophile | Determines the final stereochemical outcome. | The nature and size of the electrophile interact differently with the diastereomeric transition states, leading to variations in product ratios. nih.gov |

Further computational studies focusing specifically on this compound are needed to provide a more quantitative understanding of the transition states involved in its various transformations. Such studies would enable the precise prediction of how changes in reagents and reaction conditions can be used to selectively target either the hydroxyl or the nitrile group, or to control the stereochemistry of reactions at adjacent positions.

Analytical Methodologies for Stereochemical Characterization of S 3 Hydroxybutanenitrile

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for quantifying the enantiomeric excess (e.e.) of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. Given the volatility of 3-hydroxybutanenitrile, GC is a suitable method for its enantiomeric purity analysis. The separation is achieved by using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.

The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their separation and quantification. For small hydroxy nitriles, derivatization of the hydroxyl group can sometimes enhance volatility and improve separation.

Key Parameters in Chiral GC Analysis:

| Parameter | Description | Typical Conditions for Small Chiral Molecules |

| Chiral Stationary Phase | The chiral selector coated on the column. Cyclodextrin-based phases are common. | Derivatized β- or γ-cyclodextrins (e.g., permethylated, acetylated) |

| Carrier Gas | An inert gas that carries the analyte through the column. | Hydrogen or Helium |

| Column Temperature | Affects the volatility of the analyte and its interaction with the CSP. | Isothermal or temperature-programmed, typically in the range of 50-200°C |

| Detector | Detects the analyte as it elutes from the column. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

A study involving the headspace GC analysis of various volatile aliphatic nitriles demonstrated the effectiveness of gas chromatography for this class of compounds, utilizing a nitrogen-phosphorus detector for enhanced sensitivity. nih.gov While this study did not focus on chiral separation, it supports the applicability of GC for analyzing small nitrile compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of a broad range of chiral compounds, including those that are non-volatile. humanjournals.com The separation can be achieved through direct or indirect methods. chiralpedia.com

Direct Methods : The most common approach involves the use of a Chiral Stationary Phase (CSP). uhplcs.comresearchgate.net Enantiomers interact differently with the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are among the most successful for a wide variety of racemates. humanjournals.com

Indirect Methods : This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

For (S)-3-Hydroxybutanenitrile, the direct method using a CSP is generally preferred as it avoids the potential for kinetic resolution or racemization during derivatization.

Common Chiral Stationary Phases for HPLC:

| CSP Type | Principle of Separation | Potential Application for this compound |

| Polysaccharide-Based | Based on the formation of inclusion complexes within the chiral grooves of the polysaccharide structure. Interactions include hydrogen bonding and dipole-dipole interactions. | High probability of success due to the presence of polar hydroxyl and nitrile groups. |

| Pirkle-Type (Brush-Type) | Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | Effective if the analyte can engage in these specific interactions. |

| Cyclodextrin-Based | Enantiomers selectively include into the chiral cavity of the cyclodextrin. | The size and functionality of 3-hydroxybutanenitrile make it a candidate for this type of CSP. |

Spectroscopic Techniques for Stereochemical Assignment

While chromatography is excellent for determining enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration (R or S) of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules and can be adapted for stereochemical assignment. For chiral molecules, this is typically achieved by converting the enantiomers into diastereomers in situ or through derivatization, which results in distinguishable NMR spectra. wordpress.com

Two main strategies are employed:

Chiral Derivatizing Agents (CDAs) : The analyte is covalently bonded to an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomers. wordpress.com The different spatial arrangement of the diastereomers leads to distinct chemical shifts (δ) for protons near the chiral center. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomeric derivatives, the absolute configuration can be deduced. wordpress.com This method has been successfully applied to determine the configuration of chiral alcohols and cyanohydrins. researchgate.netresearchgate.net

Chiral Solvating Agents (CSAs) : The analyte is dissolved in a chiral solvent or in the presence of a chiral additive, such as (R)-1,1'-bi-2-naphthol. libretexts.org The transient diastereomeric complexes formed between the CSA and the enantiomers of the analyte result in separate signals in the NMR spectrum, allowing for the determination of enantiomeric purity. libretexts.org

Chiroptical Methods are a group of techniques that measure the differential interaction of chiral molecules with polarized light. These methods are highly sensitive to the three-dimensional structure of the molecule and are powerful tools for determining absolute configuration, often by comparing experimental data with results from quantum chemical calculations. mdpi.com

Electronic Circular Dichroism (ECD) : Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is particularly useful for molecules containing chromophores.

Vibrational Circular Dichroism (VCD) : Measures the differential absorption of left and right circularly polarized light in the infrared region. VCD provides information about the stereochemistry of the entire molecule and does not require a chromophore. nih.gov It is a powerful technique for determining the absolute configuration of small organic molecules in solution. nih.gov

Optical Rotatory Dispersion (ORD) : Measures the change in the angle of optical rotation as a function of the wavelength of light. nih.gov

The assignment of absolute configuration using these methods typically involves comparing the experimentally measured spectrum with a spectrum predicted by computational chemistry for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. mdpi.com

Summary of Spectroscopic Methods for Stereochemical Assignment:

| Technique | Principle | Information Provided |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. | Absolute configuration (with CDAs); Enantiomeric purity (with CSAs). wordpress.comlibretexts.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Absolute configuration of the entire molecule in solution. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration, particularly for molecules with chromophores. |

Future Directions and Emerging Research Frontiers for S 3 Hydroxybutanenitrile

Development of Next-Generation Catalytic Systems for Enhanced Sustainability

The future of (S)-3-Hydroxybutanenitrile synthesis is intrinsically linked to the development of highly efficient and environmentally benign catalytic systems. Research is pivoting away from traditional chemical methods that may require harsh conditions and produce significant waste, towards greener biocatalytic and chemoenzymatic approaches.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions, making them ideal for the production of chiral fine chemicals like this compound. nih.gov

Hydroxynitrile Lyases (HNLs): These enzymes are highly efficient catalysts for the asymmetric synthesis of cyanohydrins. acs.orgresearchgate.net HNLs that can produce either (R)- or (S)-enantiomers are available, providing a versatile tool for organic synthesis. rsc.org Research is focused on immobilizing these enzymes to allow for their use in continuous flow reactors, which enhances stability and enables catalyst recycling. rsc.org

Nitrile-Hydrolyzing Enzymes: A significant research area involves the use of enzymes to produce derivatives of the target compound. For instance, whole-cell catalysts like Rhodococcus erythropolis SET1 can hydrolyze 3-hydroxybutanenitrile to produce (S)-3-hydroxybutyric acid with exceptional enantioselectivity (>99.9% ee). Similarly, nitrile hydratase and amidase combinations from organisms like Comamonas testosteroni have shown high yields in converting 3-hydroxyalkanenitriles to their corresponding acids. researchgate.net

Aldoxime Dehydratases: This class of enzymes offers a cyanide-free route to nitrile synthesis, starting from aldoximes under mild, aqueous conditions. mdpi.comresearchgate.netsemanticscholar.org This approach represents a significant step towards safer and more sustainable nitrile production. researchgate.netsemanticscholar.org